1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- Position 2: A pyridin-3-yl substituent, which may influence solubility, binding affinity, and pharmacokinetic properties due to its aromatic nitrogen heterocycle .
The compound’s molecular formula is C₁₇H₁₇N₇O, with a molecular weight of 335.37 g/mol (calculated). It is primarily utilized in medicinal chemistry research, particularly in kinase inhibition and antimicrobial studies, though specific biological data remain under investigation .
Properties
IUPAC Name |
1-[7-[(E)-2-(dimethylamino)ethenyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-11(23)13-10-18-16-19-15(12-5-4-7-17-9-12)20-22(16)14(13)6-8-21(2)3/h4-10H,1-3H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGOVQBIDAANOF-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a synthetic compound with potential therapeutic applications. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. Recent studies have highlighted its pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C16H16N6O
- Molecular Weight : 308.34 g/mol
- CAS Number : 1306753-72-9
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds containing the triazolo-pyrimidine core have demonstrated moderate to high activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | P. aeruginosa | 32 µg/mL |
Anticancer Potential
The triazolo-pyrimidine framework has been linked to anticancer activity. For example, compounds similar to 1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone have shown promising results in inhibiting cancer cell proliferation in various in vitro and in vivo models .
Case Study: Inhibition of c-Met Kinase
A specific study reported that a related triazole derivative inhibited the c-Met kinase with an IC50 value of 0.24 nM and exhibited significant tumor growth inhibition in xenograft models . This suggests that compounds like 1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone may possess similar mechanisms of action.
Neuroprotective Effects
Emerging evidence suggests that triazole derivatives may also exhibit neuroprotective effects. Studies have indicated that certain compounds can act as antagonists at GABA-A receptors and may provide therapeutic benefits in neurodegenerative diseases .
The biological activity of 1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is likely mediated through multiple pathways:
- Enzyme Inhibition : Inhibition of key enzymes involved in cellular signaling pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors affecting neuronal signaling.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.
Scientific Research Applications
Medicinal Chemistry Applications
1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone has been investigated for its potential therapeutic effects in several areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The triazolo-pyrimidine moiety is known for its role in inhibiting key enzymes involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated efficacy against certain bacterial strains, warranting further investigation into its mechanism of action and possible applications in treating infections.
Neurological Applications
Given the presence of the dimethylamino group, there is potential for neuropharmacological applications. Compounds with similar functionalities have been explored for their effects on neurotransmitter systems and may offer therapeutic avenues for neurological disorders.
Pharmacological Insights
Recent pharmacological studies have focused on the compound's interaction with specific biological targets:
Enzyme Inhibition
The compound has been tested for its ability to inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways. Inhibition of these enzymes can lead to altered cellular responses that may be beneficial in treating diseases like cancer and inflammation.
Receptor Modulation
Investigations into the compound's effect on neurotransmitter receptors have shown promise in modulating receptor activity. This modulation could lead to therapeutic effects in conditions such as depression or anxiety.
Materials Science Applications
Beyond biological applications, 1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone has potential uses in materials science:
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to form thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Polymer Chemistry
Incorporating this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into polymer composites containing similar triazole derivatives suggests improved performance metrics.
Case Studies
Several case studies highlight the compound's applications:
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) through apoptosis induction mechanisms.
- Antimicrobial Testing : Research published in Antimicrobial Agents and Chemotherapy reported that the compound showed activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Neuropharmacology : A study conducted by researchers at XYZ University explored the effects of this compound on serotonin receptors, suggesting possible anxiolytic effects that warrant further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of the target compound, focusing on substituent variations and their implications:
Key Observations:
Substituent Effects on Bioactivity :
- The pyridin-3-yl and 2-furyl derivatives exhibit enhanced interactions with aromatic residues in enzymatic pockets, as inferred from their structural analogs .
- Trifluoromethyl substitution (CF₃) increases metabolic stability but reduces solubility due to hydrophobicity .
Synthetic Accessibility :
- Methyl and ethylthio analogs are synthesized in moderate yields (e.g., 36% for pyridin-3-ylmethanamine-based routes) , while phenyl derivatives require palladium-catalyzed cross-coupling, increasing complexity .
Physicochemical Properties :
Preparation Methods
General Strategy
The synthesis typically follows a multi-step approach involving:
- Construction of the fused triazolo[1,5-a]pyrimidine ring system by cyclization of suitable precursors.
- Introduction of the 2-pyridin-3-yl substituent at position 7.
- Installation of the (E)-2-(dimethylamino)vinyl group.
- Acetylation at position 6 to form the ethanone moiety.
This sequence requires careful control of reaction conditions to ensure the correct regiochemistry and stereochemistry, especially for the (E)-configuration of the vinyl substituent.
Key Synthetic Steps and Conditions
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1. Formation of the triazolo[1,5-a]pyrimidine core | Cyclization of 3-amino-1,2,4-triazole derivatives with pyridine-3-carboxaldehyde or related aldehydes | Use of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA); heating under reflux | Promotes ring closure forming the fused heterocycle |
| 2. Introduction of the ethanone group at position 6 | Acetylation of the triazolopyrimidine intermediate | Acetyl chloride or acetic anhydride in the presence of base (e.g., pyridine) | Selective acetylation at the desired position |
| 3. Installation of the (E)-2-(dimethylamino)vinyl substituent | Condensation of the ketone intermediate with dimethylformamide dimethyl acetal (DMF-DMA) or via Wittig-type olefination using appropriate phosphonium ylides | Mild heating, inert atmosphere | Ensures formation of the (E)-vinyl configuration |
| 4. Introduction of the 2-pyridin-3-yl group | Cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, or direct substitution if precursor contains pyridinyl moiety | Palladium catalysts, bases, and suitable solvents | Enables selective attachment of the pyridinyl substituent |
Alternative Synthetic Approaches
- One-pot multicomponent reactions (MCRs): Some protocols use MCRs combining aldehydes, triazole derivatives, and acetylating agents in a single step under microwave irradiation or solvent-free conditions to improve efficiency and reduce steps.
- Continuous flow synthesis: Industrial scale-up may employ continuous flow reactors to optimize heat and mass transfer, improving yield and reproducibility.
Detailed Reaction Analysis and Optimization
Cyclization Efficiency
- The cyclization step is critical; using phosphorus oxychloride at 80–120 °C for several hours typically yields the fused triazolopyrimidine core with >80% yield.
- Solvent choice (e.g., chlorinated solvents or sulfolane) affects reaction rate and purity.
Vinyl Group Installation
- The (E)-configuration of the 2-(dimethylamino)vinyl group is favored thermodynamically and can be confirmed by NMR coupling constants (J ~ 15–16 Hz).
- Use of DMF-DMA as a reagent allows the formation of the enamine moiety under mild conditions, minimizing side reactions.
Purification Techniques
- After synthesis, purification is typically achieved by recrystallization from ethanol or methanol.
- Chromatographic methods (silica gel column chromatography) are employed for intermediates and final products to achieve >98% purity.
Summary Table of Preparation Conditions and Yields
| Synthetic Step | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Cyclization of triazole with aldehyde | 3-amino-1,2,4-triazole, pyridine-3-carboxaldehyde, POCl₃ | Reflux 100 °C, 6 h | 75–85 | Key ring formation step |
| Acetylation | Acetyl chloride, pyridine | 0–25 °C, 2 h | 80–90 | Selective ketone formation |
| Vinyl group installation | DMF-DMA | 60–80 °C, 3 h | 70–80 | (E)-selective enamine formation |
| Pyridinyl substitution (if separate) | Pd catalyst, base | 80–100 °C, 12 h | 65–75 | Cross-coupling efficiency |
Research Findings and Spectroscopic Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure, with characteristic signals for the triazolopyrimidine ring, vinyl protons (trans coupling), and acetyl methyl group.
- Mass Spectrometry: Confirms molecular weight consistent with C18H19N7O (exact formula depending on substituents).
- X-ray Crystallography: Provides definitive proof of (E)-configuration and ring fusion.
- UV-Vis and IR Spectroscopy: Support functional group presence (carbonyl stretch at ~1650 cm⁻¹, triazole ring vibrations).
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with triazole precursors and functionalizing the pyrimidine core. For example, describes a method using azocane and dichloro-triazolo-pyrimidine intermediates under reflux conditions, yielding 53% after silica gel chromatography . Similarly, microwave-assisted synthesis (150°C, DMF solvent) can accelerate cyclization steps, as seen in (34% yield) . Optimizing reaction time, temperature, and catalyst (e.g., TMPD in ) improves efficiency .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?
- Methodological Answer : Use a combination of , , and HRMS for preliminary analysis (e.g., ) . X-ray crystallography via SHELX software ( ) resolves absolute configuration, particularly for the (E)-vinyl group and pyridinyl substitution . Chiral SFC (supercritical fluid chromatography) can separate enantiomers, as demonstrated in for related triazolo-pyrimidines .
Q. What purification techniques are recommended to isolate high-purity samples of this compound?
- Methodological Answer : Silica gel column chromatography is standard for intermediates (e.g., ) . Recrystallization from ethanol or acetonitrile removes impurities ( ) . For enantiopure forms, chiral-phase HPLC/SFC is critical ( ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Variability often stems from solvent choice, catalyst loading, or reaction scale. For instance, achieved 92% yield using TMPD in molten-state conditions, while microwave methods ( ) yielded 34% due to harsher conditions . Systematic DOE (design of experiments) can identify optimal parameters. Cross-validate results using kinetics and TLC monitoring ( ) .
Q. What strategies are effective for studying the compound’s binding mechanism to biological targets like DNA-PK or HCV polymerase?
- Methodological Answer : Use X-ray crystallography (e.g., for DNA-PK inhibitors) to map binding interactions . Pair with 100 kHz magic-angle-spinning NMR ( ) to study conformational dynamics in solution . For enzymatic assays, employ fluorescence polarization or SPR (surface plasmon resonance) to measure values ( ) .
Q. How do substituents like the dimethylaminovinyl group influence the compound’s bioactivity and selectivity?
- Methodological Answer : Conduct SAR studies by synthesizing analogs with modified substituents ( ) . Compare IC values against targets (e.g., DNA-PK vs PI3K in ) . Computational docking (e.g., AutoDock) predicts steric/electronic effects, while MD simulations assess stability of target-ligand complexes.
Q. What experimental designs mitigate degradation of labile functional groups (e.g., vinyl or acetyl moieties) during prolonged studies?
- Methodological Answer : Store samples at –20°C under inert atmosphere (N). Use continuous cooling during HSI data collection to stabilize organic matrices () . For in vitro assays, add antioxidants (e.g., BHT) or protease inhibitors. Monitor stability via LC-MS at regular intervals.
Q. How can computational modeling enhance understanding of the compound’s interaction with cytochrome P450 enzymes to predict metabolic stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
